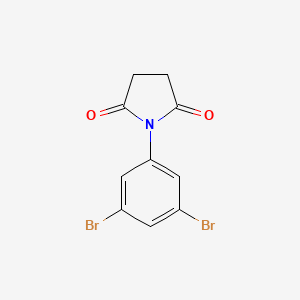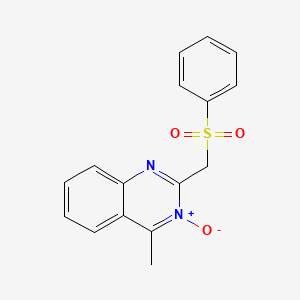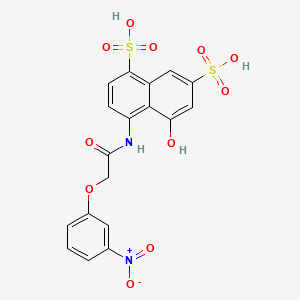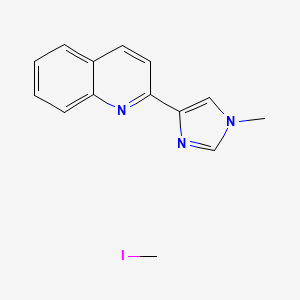
Imidazole, 1-methyl-4-(2-quinolyl)-, monomethiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole, 1-methyl-4-(2-quinolyl)-, monomethiodide is a chemical compound with the molecular formula C14H14IN3 and a molecular weight of 351.1855 g/mol . This compound is known for its unique structure, which combines an imidazole ring with a quinoline moiety, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of Imidazole, 1-methyl-4-(2-quinolyl)-, monomethiodide typically involves the reaction of 1-methylimidazole with 2-chloroquinoline in the presence of a base, followed by methylation with iodomethane . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Imidazole, 1-methyl-4-(2-quinolyl)-, monomethiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Imidazole, 1-methyl-4-(2-quinolyl)-, monomethiodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Imidazole, 1-methyl-4-(2-quinolyl)-, monomethiodide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the quinoline moiety can intercalate with DNA, leading to potential biological effects. These interactions can disrupt cellular processes and inhibit the growth of microorganisms or cancer cells .
Comparison with Similar Compounds
Imidazole, 1-methyl-4-(2-quinolyl)-, monomethiodide can be compared with other similar compounds, such as:
1-Methylimidazole: Lacks the quinoline moiety and has different chemical properties.
2-Chloroquinoline: Contains the quinoline moiety but lacks the imidazole ring.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct biological activities.
The uniqueness of this compound lies in its combined imidazole and quinoline structure, which imparts unique chemical and biological properties.
Properties
CAS No. |
2622-84-6 |
|---|---|
Molecular Formula |
C14H14IN3 |
Molecular Weight |
351.19 g/mol |
IUPAC Name |
iodomethane;2-(1-methylimidazol-4-yl)quinoline |
InChI |
InChI=1S/C13H11N3.CH3I/c1-16-8-13(14-9-16)12-7-6-10-4-2-3-5-11(10)15-12;1-2/h2-9H,1H3;1H3 |
InChI Key |
CYAJCZNMBBKQJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2=NC3=CC=CC=C3C=C2.CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






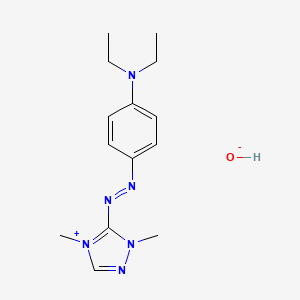
![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
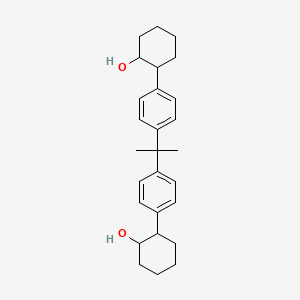
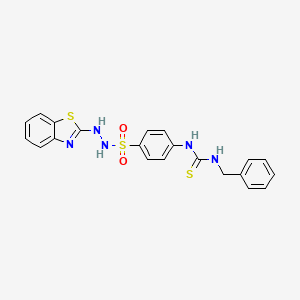
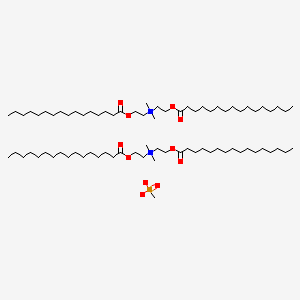
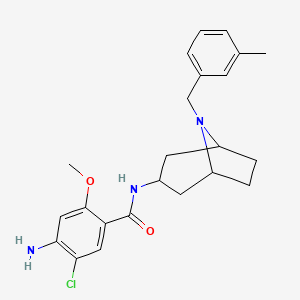
![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)
